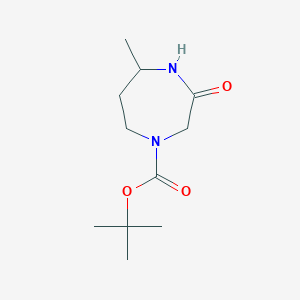

Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8-5-6-13(7-9(14)12-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMDHUNVKMYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate typically involves the intramolecular cyclization of a diamino alcohol. One practical method involves the Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method is efficient for producing the compound on a multikilogram scale, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of cation-exchange resins and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Table 1: Synthetic Routes Utilizing this compound

| Reaction Type | Conditions | Products Derived |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., KMnO4) | Aldehydes and ketones |

| Nucleophilic Addition | Alcohols or amines | Esters and amides |

| Cyclization | Heat or acid catalysis | Heterocyclic compounds |

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The structural modifications enhance its efficacy and specificity towards bacterial enzymes.

Biological Studies

The compound is also studied for its interactions with enzymes and receptors in biological systems. Understanding these interactions can lead to insights into its mechanism of action as a potential drug candidate.

Table 2: Biological Targets and Activities

| Target Type | Interaction Mode | Potential Applications |

|---|---|---|

| Enzymes | Inhibition | Anti-inflammatory drugs |

| Receptors | Agonist/Antagonist | Neurological therapies |

| Transport Proteins | Modulation | Drug delivery systems |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications including:

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used as a precursor for polymers |

| Agrochemicals | Intermediates in pesticide synthesis |

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers and Functional Group Variations

tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS: 179686-38-5)

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 214.26 g/mol

- Key Difference : Lacks the methyl group at position 4.

- However, it may also decrease selectivity in chiral synthesis compared to the 5-methyl analog .

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS: 208245-76-5)

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 214.26 g/mol

- Key Difference : The oxo group is at position 5 instead of 3.

- Impact: Alters hydrogen-bonding interactions and solubility. The 5-oxo derivative may exhibit lower stability in acidic conditions due to keto-enol tautomerism .

Substituent Modifications

tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-42-3)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- Key Difference : Lacks the 3-oxo group.

- Impact : The absence of the ketone reduces electrophilicity, making it less reactive in condensation reactions. However, it is more stable under oxidizing conditions .

(R)- and (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate

Physicochemical Properties

The target compound’s higher molecular weight and methyl/oxo substituents contribute to its elevated cost compared to simpler analogs .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for particulates) and EN 166-compliant eye protection. Wear chemical-resistant gloves (e.g., nitrile) and a lab coat to avoid skin contact .

- Storage : Store in a dry environment below 28°C, away from incompatible materials. Avoid dust formation and ensure proper ventilation in handling areas .

- Hazard Mitigation : In case of spills, collect material using non-sparking tools and dispose of it as hazardous waste. Avoid inhalation of vapors or dust, which may cause respiratory irritation (H335) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Catalytic Strategies : Palladium-based catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., (S)-[(CF₃)₃]t-BuPHOX) are used in asymmetric synthesis to control stereochemistry in diazepane intermediates .

- Purification : Silica gel flash chromatography (e.g., 33% ethyl acetate/hexane gradient) is effective for isolating the compound. Post-synthesis, aqueous workup with solvents like EtOAc ensures removal of polar byproducts .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.1838 (C₁₆H₂₄N₂O₂), aligning with its exact mass .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the tert-butyl group (δ ~1.4 ppm for CH₃) and the diazepane ring’s carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Key factors include catalyst loading (e.g., 0.4–1.0 mol% Pd), temperature (23–60°C), and solvent polarity (e.g., isopropyl alcohol vs. THF). A 2³ factorial design evaluates interactions between these variables .

- Response Analysis : Yield and enantiomeric excess (ee) are measured as responses. Statistical tools like ANOVA identify significant factors. For example, higher Pd loading may improve yield but reduce ee due to side reactions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : SHELXL refines crystallographic data to resolve ambiguities in NMR assignments. For example, the tert-butyl group’s conformation in the crystal lattice can clarify diastereomeric splitting observed in NMR .

- Dynamic NMR Studies : Variable-temperature ¹H NMR probes conformational flexibility in the diazepane ring, explaining discrepancies between calculated and observed coupling constants .

Q. What strategies assess the compound’s potential biological interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding affinity to biological targets (e.g., enzymes or receptors). For instance, the compound’s sp³-rich structure may interact with hydrophobic pockets in proteins .

- Metabolic Stability Assays : Incubation with liver microsomes evaluates susceptibility to oxidative metabolism. The tert-butyl group’s steric bulk may enhance metabolic stability compared to analogous methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.